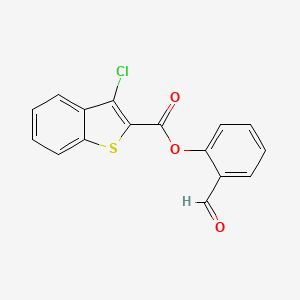
2-formylphenyl 3-chloro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-formylphenyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FCBC and has a molecular formula of C16H8ClNO3S.
Mecanismo De Acción
The mechanism of action of FCBC is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. FCBC has also been found to inhibit the activity of certain enzymes that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
FCBC has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, FCBC has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using FCBC in lab experiments include its potential anti-cancer, antibacterial, and antifungal properties. However, the limitations of using FCBC include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of FCBC. One potential direction is the development of new chemotherapeutic agents using FCBC as a template. Additionally, further studies are needed to fully understand the mechanism of action of FCBC and its potential toxicity at high concentrations. Finally, research is needed to develop new methods for the synthesis of FCBC that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-formylphenyl 3-chloro-1-benzothiophene-2-carboxylate involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 2-formylphenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of FCBC as a yellow solid.
Aplicaciones Científicas De Investigación
The potential scientific research applications of 2-formylphenyl 3-chloro-1-benzothiophene-2-carboxylate are vast. Recent studies have shown that FCBC has anti-cancer properties and can be used as a chemotherapeutic agent. Additionally, FCBC has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
(2-formylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO3S/c17-14-11-6-2-4-8-13(11)21-15(14)16(19)20-12-7-3-1-5-10(12)9-18/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBDLWRVYVCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)
![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)
![4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5868135.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5868145.png)


![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868165.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5868171.png)
![ethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5868181.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5868192.png)
![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5868195.png)

![methyl {3-[(3-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5868206.png)
